molecular formula C12H10O2 B1346886 2'-Hydroxy-1'-acetonaphthone CAS No. 574-19-6

2'-Hydroxy-1'-acetonaphthone

Cat. No. B1346886
Key on ui cas rn: 574-19-6
M. Wt: 186.21 g/mol
InChI Key: VUIOUIWZVKVFCI-UHFFFAOYSA-N
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Patent
US06169087A

Procedure details

To a mixture of sodium ethoxide (100 ml; prepared from 1.38 g sodium and 100 ml ethanol) and 2-hydroxy-1-acetonaphthone (11.29 g, 0.06 mol) was added ethyl cyanoacetate (11.1 ml, 0.1 mol). The resulting mixture was stirred at reflux temperature for 2 h. The reaction mixture was cooled in a ice bath and the precipitate was filtered off and washed with water (20 ml) and cold ethanol (3×20 ml), dried in vacuo at 50° C. for 18 h which afforded (9 g) of crude product. The crude product (9 g) was recrystallised from a mixture of acetone (1 l) and water (25 ml) affording 5.33 g (38%) of 1-methyl-3-oxo-3H-benzo[f]chromene-2-carbonitrile as a solid.
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
11.29 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][C:5]=1[OH:14])=O.[C:15]([CH2:17][C:18](OCC)=[O:19])#[N:16]>[O-]CC.[Na+]>[CH3:1][C:2]1[C:4]2[C:13]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[CH:7]=[CH:6][C:5]=2[O:14][C:18](=[O:19])[C:17]=1[C:15]#[N:16] |f:2.3|

Inputs

Step One
Name
Quantity
11.1 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Two
Name
Quantity
11.29 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC2=CC=CC=C21)O
Name
Quantity
100 mL
Type
solvent
Smiles
[O-]CC.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in a ice bath
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water (20 ml) and cold ethanol (3×20 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C. for 18 h which
Duration
18 h
CUSTOM
Type
CUSTOM
Details
afforded (9 g) of crude product
CUSTOM
Type
CUSTOM
Details
The crude product (9 g) was recrystallised from a mixture of acetone (1 l) and water (25 ml)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(OC=2C=CC3=C(C12)C=CC=C3)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.33 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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